molecular formula C13H10N2O2S B11853602 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one CAS No. 6956-58-7

2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one

Cat. No.: B11853602
CAS No.: 6956-58-7
M. Wt: 258.30 g/mol
InChI Key: BSPGCQVVPJGDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one is an organic compound that features a quinazolinone core substituted with a furan-2-ylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one typically involves the reaction of 2-mercaptoquinazolin-4-one with furan-2-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the furan-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, while the furan-2-ylmethylsulfanyl group could enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-ylmethylthio)-1H-quinazolin-4-one
  • 2-(furan-2-ylmethylsulfinyl)-1H-quinazolin-4-one
  • 2-(furan-2-ylmethylsulfonyl)-1H-quinazolin-4-one

Uniqueness

2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one is unique due to the presence of the furan-2-ylmethylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

6956-58-7

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-3H-quinazolin-4-one

InChI

InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(15-12)18-8-9-4-3-7-17-9/h1-7H,8H2,(H,14,15,16)

InChI Key

BSPGCQVVPJGDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.